1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

Overview

Description

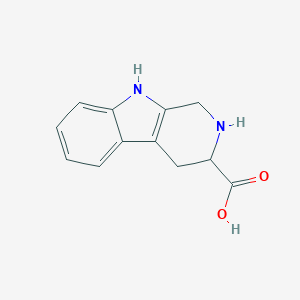

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (THβC-3-COOH) is a naturally occurring alkaloid belonging to the tetrahydro-beta-carboline (THβC) family. Structurally, it consists of a partially saturated β-carboline core with a carboxylic acid substituent at the 3-position. THβC-3-COOH is formed via the Pictet-Spengler condensation of L-tryptophan with aldehydes (e.g., formaldehyde) under acidic conditions . It is widely distributed in biological systems, including plants, fruits, and human tissues, where it accumulates with aging .

Mechanism of Action

Target of Action

The primary target of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, also known as 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, is the estrogen receptor . This receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

This compound acts as an inhibitor and degrader of estrogen receptors . It binds to the estrogen receptor, preventing the receptor from activating the transcription of estrogen-responsive genes. This results in a decrease in the production of proteins that are regulated by these genes.

Biochemical Pathways

The inhibition and degradation of estrogen receptors by this compound affect several biochemical pathways. These include pathways involved in ovulatory dysfunction, cancer, endometriosis, osteoporosis, benign prostatic hypertrophy, and inflammation . The downstream effects of these pathway alterations can lead to changes in cell growth and differentiation.

Pharmacokinetics

It is known that the compound has amolecular weight of 216.24 and a density of 1.377g/cm3 . These properties may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and differentiation in cells that are responsive to estrogen . This can lead to a decrease in the symptoms of conditions such as endometriosis and benign prostatic hypertrophy.

Biological Activity

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (THCA) is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores the mechanisms of action, pharmacological effects, and potential therapeutic applications of THCA, supported by data tables and relevant case studies.

- Molecular Formula : C12H12N2O2

- Molecular Weight : 216.24 g/mol

- Density : 1.377 g/cm³

- Solubility : Practically insoluble in water

THCA primarily interacts with estrogen receptors , acting as an inhibitor and degrader. This interaction suggests significant implications for various health conditions influenced by estrogen signaling.

Biochemical Pathways Affected

The inhibition of estrogen receptors by THCA has been linked to several biochemical pathways, including:

- Ovulatory dysfunction

- Cancer (particularly hormone-sensitive cancers)

- Endometriosis

- Osteoporosis

- Benign prostatic hypertrophy

- Inflammation

Antioxidant and Antithrombotic Effects

Research indicates that THCA may function as an antioxidant and a free radical scavenger , which could contribute to its protective effects against oxidative stress. Additionally, it has demonstrated potential antithrombotic activity , inhibiting ADP-induced platelet activation .

Neuroprotective Effects

Studies have suggested that THCA might exert neuroprotective effects through its antioxidant properties, which could be beneficial in neurodegenerative diseases .

Cancer Research

THCA has been investigated for its potential anti-cancer properties. A study highlighted its ability to inhibit cell growth and differentiation in estrogen-responsive cancer cells.

Antimicrobial Activity

Recent findings suggest that THCA derivatives exhibit antimicrobial properties, making them candidates for further exploration in treating infections .

Case Studies and Research Findings

Scientific Research Applications

Anti-Cancer Activity

Recent studies have identified THCA as a promising candidate for cancer therapy. A notable study demonstrated that THCA isolated from Cichorium endivia exhibited cytotoxic activity against colorectal cancer cells (HCT-8). The compound induced apoptosis in a dose-dependent manner, with concentrations ranging from 0.5 to 4 μM leading to significant cell death. Mechanistically, THCA was found to disrupt mitochondrial membrane potential and activate caspases (caspase-3, caspase-8, and caspase-9), while also modulating the expression of apoptotic proteins such as Bax and Bcl-2. Furthermore, it inhibited the NF-κB signaling pathway, which is known to suppress apoptosis .

Neuroprotective Effects

THCA has been studied for its neuroprotective properties. Research indicates that beta-carbolines can modulate neurotransmitter systems and exhibit antioxidant effects. These properties make THCA a candidate for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Presence in Foods

THCA has been detected in various food sources, including tomatoes and raisins. Its presence in these foods suggests potential health benefits associated with their consumption. Studies have shown that the compound may act as a biomarker for dietary intake of these foods .

Inhibition of Mutagenicity

Research has indicated that THCA can inhibit the mutagenicity of certain compounds when treated with nitrites. This finding suggests that THCA may play a role in reducing the risk of cancer associated with dietary nitrosamines .

Potential Biomarker

L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid has been proposed as a potential biomarker for assessing dietary habits due to its detection in various foods. Its metabolic pathways and physiological roles could provide insights into the consumption patterns of populations and their health outcomes .

Summary of Key Findings

Q & A

Q. Basic: What are the standard synthetic methodologies for preparing 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) and its derivatives?

Answer:

The Pictet-Spengler reaction is a cornerstone for synthesizing THCA derivatives. For example:

- TFA-mediated cyclization : React tryptophan methyl ester with an aldehyde (e.g., 4-chlorobenzaldehyde) in CH₂Cl₂ at 0°C under N₂ for 4 days. Neutralize with NH₄OH, extract with CH₂Cl₂, and purify via silica gel chromatography using CH₂Cl₂/MeOH gradients to isolate cis/trans isomers .

- Chloroacetyl chloride derivatization : Treat THCA derivatives with chloroacetyl chloride in CHCl₃ and NaHCO₃ at 0°C. Purify via crystallization from diethyl ether after washing with NaHCO₃ .

Q. Basic: How can THCA be isolated and quantified from natural sources like plant or biological matrices?

Answer:

- Extraction : Use methanol or ethanol for initial extraction, followed by preparative HPLC with C18 columns for purification .

- Quantification : Employ reverse-phase HPLC coupled with UV detection (λ = 280 nm) or LC-MS for sensitive identification. Calibrate using synthetic THCA standards .

Q. Basic: What analytical techniques are critical for characterizing THCA and its derivatives?

Answer:

- NMR spectroscopy : Use ¹H NMR (300 MHz) and ¹³C NMR (75 MHz) in CDCl₃/DMSO-d₆ to assign stereochemistry and confirm substitution patterns .

- FTIR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Mass spectrometry : ESI-MS or GC-MS (70 eV ionization) for molecular ion confirmation .

- Elemental analysis : Validate purity (≤±0.4% deviation from theoretical C/H/N values) .

Q. Advanced: How can researchers resolve and analyze stereoisomers of THCA derivatives?

Answer:

- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .

- X-ray crystallography : Determine absolute configuration by growing single crystals in CH₂Cl₂/MeOH and analyzing diffraction data (e.g., Enraf-Nonius CAD-4 diffractometer) .

- NOESY NMR : Detect spatial proximity of protons to distinguish cis/trans isomers .

Q. Advanced: What strategies are used to study structure-activity relationships (SAR) in THCA derivatives?

Answer:

- Functional group modification : Introduce substituents (e.g., chloroacetyl groups) to assess impact on bioactivity. For example, acylation at the 2-position enhances antimicrobial activity .

- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like serotonin receptors .

- Biological assays : Test cytotoxicity (MTT assay) or enzyme inhibition (e.g., MAO-A) using purified derivatives .

Q. Advanced: How can metabolic pathways of THCA be investigated in vivo?

Answer:

- Radiolabeling : Synthesize ¹⁴C-labeled THCA and track metabolites in urine/plasma via scintillation counting .

- Metabolomics : Use LC-QTOF-MS to identify phase I/II metabolites (e.g., glucuronidated or sulfated forms) in liver microsomes .

- Stable isotope tracing : Administer ¹³C-THCA and analyze tissue distribution using NMR or IRMS .

Comparison with Similar Compounds

Structural and Chemical Properties

THβC-3-COOH shares structural homology with other THβC derivatives, differing primarily in substituents at the 1-position and/or additional functional groups. Key analogs include:

| Compound Name | Substituent at 1-Position | Additional Functional Groups | Synthesis Precursors | Key NMR Signals (DMSO-d6, δ ppm) |

|---|---|---|---|---|

| THβC-3-COOH (1,2,3,4-THβC-3-COOH) | H | -COOH at C3 | L-tryptophan + formaldehyde | 11.24 (s, COOH), 7.03–7.48 (m, aromatic H) |

| 1-Methyl-THβC-3-COOH (MTCA) | CH3 | -COOH at C3 | L-tryptophan + acetaldehyde | 1.25 (d, CH3), 9.35 (bs, NH), 10.30 (s, COOH) |

| 1-Phenyl-THβC-3-COOH | Ph | -COOH at C3 | L-tryptophan + benzaldehyde | 7.45 (s, Ph-H), 10.60 (s, COOH) |

| 1-Trichloromethyl-THβC-3-COOH | CCl3 | -COOH at C3 | L-tryptophan + trichloroacetaldehyde | 10.78 (s, COOH), 6.99–7.48 (m, aromatic H) |

Key Observations :

- Methyl (MTCA) and phenyl substituents enhance lipophilicity compared to THβC-3-COOH, influencing bioavailability .

- The trichloromethyl derivative exhibits instability in air, limiting its biological relevance .

Natural Occurrence and Dietary Sources

THβC-3-COOH and its analogs are found in diverse natural sources, with concentrations varying by matrix and processing:

Key Observations :

- Citrus fruits (e.g., grapefruit) are the richest dietary source of MTCA .

- THβC-3-COOH levels in fruits are generally low but increase significantly in processed foods (e.g., sausages) due to aldehyde exposure during smoking .

Antioxidant and Radical Scavenging Activity

THβC derivatives exhibit antioxidant properties, though efficacy varies:

Key Observations :

- 6-Hydroxy-MTCA outperforms ascorbic acid (TEAC = 1.0 mM) in scavenging ABTS⁺ radicals .

- MTCA loses activity upon oxidation to aromatic β-carbolines, unlike THβC-3-COOH .

Pharmacokinetic and Toxicity Profiles

ADMET properties differ markedly across analogs:

| Parameter | THβC-3-COOH | MTCA | GRL-0617 (Control) |

|---|---|---|---|

| Water Solubility | High | Moderate | Low |

| Caco-2 Permeability | Moderate (65%) | Low (45%) | High (85%) |

| CYP Interaction | Substrate of CYP2D6 | Substrate of CYP3A4 | Inhibitor of CYP3A4 |

| Mutagenicity (AMES) | Negative | Positive | Negative |

| Steady-State Volume (L/kg) | 0.8 | 0.5 | 0.3 |

Key Observations :

- THβC-3-COOH has the highest unbound fraction in plasma (0.89), suggesting efficient tissue penetration .

Preparation Methods

Pictet-Spengler Reaction as the Foundation of THβC-3-COOH Synthesis

Classical Pictet-Spengler Cyclization

The Pictet-Spengler reaction between tryptophan or its derivatives and aldehydes remains the cornerstone of THβC-3-COOH synthesis. For example, refluxing tryptophan with vanillin (4-hydroxy-3-methoxybenzaldehyde) in glacial acetic acid produces the tetrahydrocarboline intermediate, which is subsequently oxidized to yield THβC-3-COOH . This method achieved a 33% yield, with NMR data confirming the cis-configuration of the product (δ 3.64 ppm, H-3 proton) . Decarboxylation was observed during oxidation steps, necessitating protective strategies for the carboxylic acid group.

Methyl Ester Protection to Prevent Decarboxylation

To preserve the carboxylic acid functionality, researchers employed tryptophan methyl ester as a starting material. Reaction with 3,4-dimethoxybenzaldehyde under acidic conditions followed by potassium permanganate (KMnO₄) oxidation yielded the methyl ester of THβC-3-COOH in 88% yield . Hydrolysis of the ester group using basic conditions successfully generated the free acid, though this step required careful pH control to avoid side reactions .

Oxidation Strategies for Aromatic Ring Formation

Potassium Permanganate-Mediated Oxidation

Oxidation of tetrahydrocarboline intermediates to aromatic β-carbolines is critical. KMnO₄ in dimethylformamide (DMF) at 0°C effectively converted tetrahydro intermediates to THβC-3-COOH derivatives . For instance, compound 3 (1-(3,4-dimethoxy-phenyl)-9H-β-carboline-3-carboxylic acid methyl ester) was obtained in 88% yield using this method . The reaction’s exothermic nature necessitated gradual addition of KMnO₄ to maintain temperatures below 5°C.

Alternative Oxidizing Agents

While KMnO₄ is prevalent, other oxidants like iodine in dimethyl sulfoxide (DMSO) have been explored. However, these methods showed lower efficiency, with yields dropping to ≤50% in preliminary trials . Optimization studies highlighted the superiority of KMnO₄ in DMF for balancing reactivity and selectivity.

Functionalization and Derivatization Techniques

Propargyl Ester Formation for Click Chemistry

Introducing alkyne groups enables downstream applications via Huisgen cycloaddition. Propargyl bromide was reacted with THβC-3-COOH methyl ester using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the propargyl ester 10 in 53% yield . This compound served as a substrate for copper-catalyzed azide-alkyne cycloaddition with glycosyl azides, producing triazole-linked glycoconjugates .

Glycosylation for Enhanced Bioactivity

Patent CN102391323B describes coupling THβC-3-COOH with 2-amino-D-glucose to create glycosylated derivatives . The process involved activating the carboxylic acid with DCC/HOBt, followed by conjugation with tetraacetylated glucosamine. Deprotection using hydrogen chloride in ethyl acetate yielded water-soluble derivatives, though yields were modest (6–19%) .

Analytical Characterization and Challenges

Spectroscopic Confirmation of Structures

-

NMR Spectroscopy : Key signals include the H-4 singlet at δ 8.89 ppm (aromatic β-carboline) and the H-3 proton at δ 3.64 ppm (cis-configuration) .

-

Mass Spectrometry : ESI-MS confirmed molecular ions, such as m/z 337 [M−1]⁻ for THβC-3-COOH .

Decarboxylation Mitigation

Decarboxylation during oxidation was minimized by:

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Oxidizing Agent | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Pictet-Spengler + KMnO₄ | Tryptophan methyl ester | KMnO₄ in DMF | 88 | High yield, minimal decarboxylation |

| Propargyl ester formation | THβC-3-COOH methyl ester | DCC/DMAP | 53 | Enables click chemistry |

| Glycosylation | THβC-3-COOH | N/A | 6–19 | Enhances water solubility |

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNCEEGOMTYXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032096 | |

| Record name | 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6052-68-2, 42438-90-4 | |

| Record name | 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6052-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6052-68-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRO-BETA-CARBOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK2W5X3J2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

282 - 284 °C | |

| Record name | L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.